molecular formula C9H12F2N2O B1490875 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile CAS No. 1935113-38-4

3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No. B1490875
CAS RN: 1935113-38-4
M. Wt: 202.2 g/mol
InChI Key: CFIAAPVSYSSECV-UHFFFAOYSA-N
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Description

3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile, commonly referred to as DFMP, is an organic compound with a chemical structure consisting of a difluoromethyl group attached to a piperidine moiety. It is a white crystalline solid with a melting point of 65-67 °C and a boiling point of 174-176 °C. DFMP is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has a wide range of applications in the field of organic synthesis.

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including those with difluoromethyl groups, are pivotal in drug design due to their presence in numerous pharmaceuticals. They are often used as building blocks in the synthesis of drugs, leveraging their pharmacological properties to enhance activity and efficacy .

Biological Activity Enhancement

The incorporation of the piperidine moiety into compounds can significantly enhance their biological activity. This is particularly true for derivatives like “3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile”, which can be used to develop potential drugs with improved pharmacokinetic profiles .

Organic Light-Emitting Diodes (OLEDs)

Piperidine derivatives are utilized in the construction of highly emissive metal complexes, which are essential components in OLEDs. The difluoromethyl group can influence the electronic properties of these compounds, potentially leading to more efficient light-emitting materials .

Dye-Sensitized Solar Cells

The structural features of piperidine derivatives, such as “3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile”, make them suitable ligands for creating strong light-absorbing metal complexes. These complexes are used in dye-sensitized solar cells to enhance light-harvesting capabilities .

Anticoagulant Medications

Piperidine derivatives have been studied for their anticoagulant effects. The specific structure of “3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile” may contribute to the development of new anticoagulant medications with fewer side effects and improved patient outcomes .

Cyclization Reactions in Organic Chemistry

The compound can be involved in various cyclization reactions, which are fundamental in organic chemistry for the synthesis of complex molecules. These reactions can lead to the formation of new piperidine derivatives with potential applications in medicinal chemistry .

properties

IUPAC Name

3-[4-(difluoromethyl)piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O/c10-9(11)7-2-5-13(6-3-7)8(14)1-4-12/h7,9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIAAPVSYSSECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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